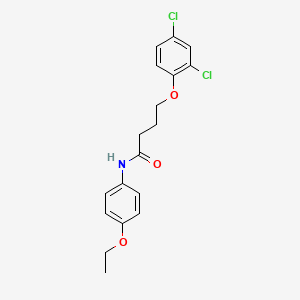
2-(2,3-二甲基苯氧基)-N-(1-丙基-4-哌啶基)丙酰胺
描述
Synthesis Analysis
The synthesis of compounds similar to "2-(2,3-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide" often involves complex chemical reactions, including reductive amination, esterification, and cyclization processes. These procedures are meticulously designed to yield compounds with precise structural characteristics, aiming for potential therapeutic applications or to study their chemical behavior (Jimeno et al., 2003).
Molecular Structure Analysis
The determination of the molecular structure is crucial in understanding the chemical and physical properties of a compound. Techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate the configuration, conformation, and overall molecular geometry. For example, studies have revealed how opioid receptors differentiate between enantiomers based on the molecular structure of related compounds (Fries et al., 1982).
Chemical Reactions and Properties
Chemical reactions involving compounds like "2-(2,3-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide" include their interaction with various reagents, leading to the formation of new compounds or the modification of existing ones. These reactions are often influenced by the compound’s functional groups and molecular structure. Studies on related compounds have provided insights into their reactivity and interaction with biological targets (Montero et al., 2002).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are determined through experimental analysis. These properties are essential for understanding the compound’s behavior under different conditions and for its formulation into usable chemical or pharmaceutical products. For instance, the study of crystal structures can reveal how molecules pack in the solid state and interact with each other, providing valuable information for drug design and material science (Igonin et al., 1993).
Chemical Properties Analysis
The chemical properties of "2-(2,3-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide" encompass its reactivity, stability, and interactions with other molecules. These properties are investigated to predict how the compound behaves in chemical reactions or within biological systems. Techniques such as spectroscopy and computational chemistry play a pivotal role in this analysis, helping to understand the electronic structure, bonding, and potential chemical transformations (Mary et al., 2015).
科学研究应用
晶体学和分子结构
对结构相关的化合物(如 3-(3,5-二甲基哌啶基)-N-(对氯苯基)琥珀酰亚胺)的研究重点是了解分子构象和晶体结构。这些研究通过阐明分子结构如何影响生物活性以及与生物受体的相互作用,为药物设计提供了基础知识 (Igonin 等人,1993).
药物开发和药理学研究
具有与 2-(2,3-二甲基苯氧基)-N-(1-丙基-4-哌啶基)丙酰胺 相似的结构的化合物通常因其药理潜力而被探索。例如,对具有对毒蕈碱 M2 受体亲和力的化合物的合成新途径的研究突出了结构修饰在提高药物功效和选择性中的重要性 (Holzgrabe & Heller,2003)。此类研究对于开发针对特定受体或生物途径的新疗法至关重要。
除草剂和农用化学品研究
对相关化学化合物的除草剂活性的调查(如 N-(5,7-二甲氧基-2H-[1,2,4]噻二唑并[2,3-a]嘧啶-2-亚基)-2-(2,4-二氯苯氧基)丙酰胺)证明了这些分子在农业应用中的潜力。这些研究揭示了化合物的结构特征如何影响其控制杂草的有效性,为设计更有效和选择性的除草剂提供了见解 (Liu 等人,2008).
神经药理学和镇痛药
对 N-(4-哌啶基)丙酰胺衍生物的研究,包括对其与阿片受体和 I2-咪唑啉受体相互作用的研究,强调了这些化合物在疼痛管理和神经药理学中的治疗潜力。此类研究对于识别新的镇痛药和了解其作用的分子基础至关重要 (Montero 等人,2002).
属性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-5-11-21-12-9-17(10-13-21)20-19(22)16(4)23-18-8-6-7-14(2)15(18)3/h6-8,16-17H,5,9-13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGPEGVKISCIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)OC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)

![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4584328.png)
![4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)
![1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4584339.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4584358.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584360.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4584365.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4584370.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)
![3-[(3-bromophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4584402.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)